B07

描述

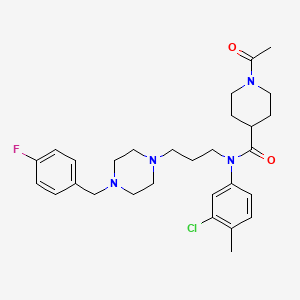

Structure

3D Structure

属性

分子式 |

C29H38ClFN4O2 |

|---|---|

分子量 |

529.1 g/mol |

IUPAC 名称 |

1-acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C29H38ClFN4O2/c1-22-4-9-27(20-28(22)30)35(29(37)25-10-14-34(15-11-25)23(2)36)13-3-12-32-16-18-33(19-17-32)21-24-5-7-26(31)8-6-24/h4-9,20,25H,3,10-19,21H2,1-2H3 |

InChI 键 |

ZAMLSFUEYHPQPA-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)N(CCCN2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)C4CCN(CC4)C(=O)C)Cl |

产品来源 |

United States |

Foundational & Exploratory

The B7 Family of Proteins: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B7 family of proteins, a critical component of the immunoglobulin superfamily, plays a pivotal role in the regulation of adaptive immune responses. T-cell activation and tolerance are not solely determined by the interaction of the T-cell receptor (TCR) with a peptide-MHC complex (Signal 1), but are critically modulated by a second set of co-stimulatory or co-inhibitory signals (Signal 2) delivered by the B7 family ligands.[1][2] These ligands, expressed on antigen-presenting cells (APCs) and other cell types, including tumor cells, bind to corresponding receptors on T-cells, primarily from the CD28 family.[3][4] The balance between these activating and inhibitory signals dictates the outcome of the T-cell response, determining whether it leads to robust immunity, anergy, or peripheral tolerance.[1]

The therapeutic potential of manipulating these pathways is profound, as evidenced by the success of immune checkpoint blockade therapies in oncology, which target interactions like PD-1/PD-L1 and CTLA-4/B7. This guide provides an in-depth technical overview of the core mechanisms of action of key B7 family members, presents quantitative interaction data, details common experimental protocols for their study, and visualizes the associated signaling and experimental workflows.

Core Mechanisms of Action: A Balance of Co-stimulation and Co-inhibition

The B7 family provides the essential secondary signals that either promote or suppress T-cell activation. This dual functionality is central to maintaining immune homeostasis, preventing autoimmunity while enabling effective responses against pathogens and malignancies.

Classical Co-stimulatory and Co-inhibitory Pathways: B7-1 (CD80) & B7-2 (CD86)

B7-1 (CD80) and B7-2 (CD86) are the most well-characterized members of the family, primarily expressed on APCs. They share two key receptors on T-cells: CD28 and CTLA-4.

-

Co-stimulation via CD28: Upon initial T-cell activation, B7-1 or B7-2 binds to the constitutively expressed CD28 receptor. This interaction triggers a critical co-stimulatory signal, leading to T-cell proliferation, cytokine production (like IL-2), and survival.

-

Co-inhibition via CTLA-4: Following activation, T-cells upregulate CTLA-4, which binds to B7-1 and B7-2 with a significantly higher affinity than CD28. This engagement delivers a potent inhibitory signal, effectively terminating the T-cell response and playing a crucial role in establishing peripheral tolerance. This mechanism prevents excessive immune reactions.

The PD-1/PD-L1 Axis: A Key Immune Checkpoint

The Programmed Death-1 (PD-1) pathway is a cornerstone of immune regulation and a major target in cancer immunotherapy.

-

PD-L1 (B7-H1) and PD-L2 (B7-DC): The ligands PD-L1 and PD-L2 are expressed on a wide range of cells, including immune cells and, notably, many types of tumor cells. Their expression can be induced by inflammatory cytokines like IFN-γ.

-

Inhibition via PD-1: When PD-L1 or PD-L2 binds to the PD-1 receptor on activated T-cells, it initiates an inhibitory cascade. This signaling suppresses T-cell proliferation, cytokine release, and cytotoxic activity, leading to a state known as "T-cell exhaustion". Tumors frequently exploit this pathway to evade immune destruction.

The ICOS/ICOSL Pathway: Fine-tuning T-Cell Responses

-

ICOSL (B7-H2): Inducible T-cell co-stimulator ligand (ICOSL), also known as B7-H2, is expressed on APCs, including B cells and dendritic cells.

-

Co-stimulation via ICOS: Its receptor, ICOS (Inducible T-cell Co-stimulator), is upregulated on T-cells following activation. The ICOS-ICOSL interaction provides a co-stimulatory signal that is crucial for the development and function of follicular helper T cells (Tfh), antibody responses, and the production of certain cytokines.

Emerging B7 Family Members

-

B7-H3 (CD276) and B7-H4 (VTCN1): These members are generally considered co-inhibitory, though the function of B7-H3 remains somewhat controversial, with some reports suggesting co-stimulatory roles. Both are overexpressed in various cancers and are associated with poor prognosis, making them attractive therapeutic targets. Their receptors on T-cells have not been definitively identified. B7-H4 is known to inhibit T-cell activation and proliferation.

-

Other Members: The family continues to expand with proteins like B7-H5 (VISTA), B7-H6, and B7-H7, each with distinct expression patterns and immunoregulatory functions that are areas of active research.

Quantitative Data: Binding Affinities of B7 Family Interactions

The affinity of the ligand-receptor interaction is a key determinant of the functional outcome. CTLA-4's higher affinity for B7-1/B7-2 compared to CD28 is a classic example of how binding kinetics regulate immune responses. The following tables summarize reported equilibrium dissociation constants (Kd) for key interactions, primarily measured by Surface Plasmon Resonance (SPR). It is important to note that Kd values can vary between studies due to differences in experimental conditions (e.g., temperature, constructs used).

Table 1: Binding Affinities of B7-1 (CD80) and B7-2 (CD86)

| Ligand | Receptor | Kd Value | Method / Conditions |

| B7-1 (CD80) | CD28 | ~200 nM | SPR |

| B7-1 (CD80) | CD28 | 4 µM | SPR (37°C) |

| B7-1 (CD80) | CTLA-4 | ~12 nM | SPR |

| B7-1 (CD80) | CTLA-4 | 0.42 µM | SPR (37°C) |

| B7-1 (CD80) | CTLA-4 | 0.2511 nM | SPR (Biacore T200) |

Note: The significant range in reported Kd values, particularly for B7-1/CTLA-4, highlights the sensitivity of affinity measurements to experimental setup and protein constructs (e.g., monomeric vs. dimeric forms).

Table 2: Binding Affinities of PD-1 Ligands

| Ligand | Receptor | Kd Value | Method / Conditions |

| PD-L1 (Human) | PD-1 (Murine) | ~8 µM | SPR |

| PD-L1 (Human) | PD-1 (Human) | 1 - 18 µM | Various expression systems |

| PD-L2 (Human) | PD-1 (Human) | 500 nM | Bio-layer interferometry |

Table 3: Binding Affinity of the ICOS/ICOSL Interaction

| Ligand | Receptor | Kd Value | Method / Conditions |

| ICOS-L | ICOS | 722 nM | Biolayer interferometry (BLI) |

Visualizing the Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Experimental Protocols

Investigating the function of B7 family proteins involves a range of standard immunological and biochemical assays. Below are detailed methodologies for key experiments.

Protocol 1: T-Cell Proliferation Assay using CFSE Dilution

This assay measures the proliferation of T-cells in response to stimulation and co-stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation, which can be quantified by flow cytometry.

1. T-Cell Isolation and Labeling: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. b. Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with anti-CD4 or anti-CD8 microbeads. c. Resuspend isolated T-cells at a concentration of 10-100 x 106 cells/mL in pre-warmed PBS. d. Prepare a 1-10 µM working solution of CFSE in PBS (a final concentration of 0.5-5 µM is common). e. Add the cell suspension to the CFSE working solution and incubate for 10-20 minutes at 37°C, protected from light. f. Quench the staining reaction by adding 5-10 volumes of cold complete RPMI medium containing at least 5% Fetal Bovine Serum (FBS). g. Wash the cells 2-3 times with complete medium to remove excess CFSE. Resuspend the labeled cells at 1 x 106 cells/mL.

2. Co-culture and Stimulation: a. Plate APCs (e.g., dendritic cells or B7-transfected cell lines) in a 96-well or 24-well plate. b. Add a primary stimulus (Signal 1), such as anti-CD3 antibody (0.5-1 µg/mL) or a specific peptide antigen. c. Add the CFSE-labeled T-cells to the wells at a desired T-cell:APC ratio (e.g., 10:1). d. For blocking experiments, add antibodies against B7-1, B7-2, or other B7 family members to appropriate wells. Include an isotype control antibody. e. Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

3. Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired. c. Acquire the samples on a flow cytometer, using the FITC or an equivalent channel to detect CFSE fluorescence. d. Analyze the data by gating on the live lymphocyte population. Proliferation is visualized as a series of peaks on a histogram, with each successive peak representing a cell division.

References

The B7 Superfamily: A Comprehensive Technical Guide to Function, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to the B7 Protein Superfamily

The B7 superfamily of proteins are a group of transmembrane glycoproteins that play a critical role in the regulation of the adaptive immune response.[1] Primarily expressed on the surface of antigen-presenting cells (APCs), these molecules interact with receptors on T-cells to provide co-stimulatory or co-inhibitory signals, which are essential for determining the nature and magnitude of the T-cell response.[1] This "second signal," delivered by B7 proteins, is a crucial checkpoint in immune activation, preventing inappropriate or excessive immune reactions and maintaining peripheral tolerance. The dysregulation of B7 signaling is implicated in a range of pathologies, from autoimmune diseases to cancer, making this protein family a key area of research and a promising target for novel immunotherapies.[1][2]

This technical guide provides an in-depth overview of the core functions of the B7 protein family, their signaling pathways, and detailed protocols for their experimental analysis.

Core Functions and Signaling Pathways of the B7 Protein Family

The B7 superfamily encompasses a growing number of members, each with distinct expression patterns, receptor interactions, and immunological functions. The most well-characterized members are B7-1 (CD80) and B7-2 (CD86), which serve as the archetypes for understanding B7-mediated co-stimulation and co-inhibition.

B7-1 (CD80) and B7-2 (CD86): The Pillars of T-Cell Co-regulation

B7-1 and B7-2 are primarily expressed on professional APCs such as dendritic cells, macrophages, and activated B-cells. They share two key receptors on T-cells: CD28 and CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4). The engagement of these receptors by B7-1 or B7-2 dictates whether the T-cell receives an activating or an inhibitory signal.

-

Co-stimulatory Signaling via CD28: The interaction of B7-1 or B7-2 with CD28 on the surface of a T-cell, in conjunction with the T-cell receptor (TCR) recognizing its cognate antigen presented by the APC, delivers a potent co-stimulatory signal. This signal is essential for T-cell activation, proliferation, differentiation, and cytokine production. Without this second signal, the T-cell may become anergic or undergo apoptosis.

-

Co-inhibitory Signaling via CTLA-4: In contrast, the binding of B7-1 or B7-2 to CTLA-4, which is upregulated on activated T-cells, delivers a co-inhibitory signal. CTLA-4 has a significantly higher affinity for B7-1 and B7-2 than CD28, allowing it to outcompete CD28 for ligand binding and effectively dampen the T-cell response. This inhibitory mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity.

Other B7 Family Members and Their Functions

Beyond B7-1 and B7-2, several other B7 family members have been identified, each contributing to the complexity of immune regulation:

-

B7-H1 (PD-L1) and B7-DC (PD-L2): These ligands bind to the Programmed Death-1 (PD-1) receptor on T-cells, delivering a potent inhibitory signal that is a major mechanism of tumor immune evasion.

-

B7-H2 (ICOS-L): B7-H2 interacts with the Inducible T-cell COStimulator (ICOS) receptor on activated T-cells, providing a co-stimulatory signal that is important for T-cell differentiation and function, particularly in germinal center reactions.

-

B7-H3 (CD276): The function of B7-H3 is complex and appears to be context-dependent, with reports suggesting both co-stimulatory and co-inhibitory roles. Its receptor is not yet definitively identified.

-

B7-H4 (VTCN1): B7-H4 is generally considered a co-inhibitory molecule that negatively regulates T-cell immunity. Similar to B7-H3, its receptor on T-cells remains to be fully characterized.

-

B7-H5 (VISTA): VISTA is another inhibitory ligand that can function as both a ligand on APCs and a receptor on T-cells.

-

B7-H6: This molecule is a ligand for the NKp30 receptor on Natural Killer (NK) cells and plays a role in NK cell-mediated cytotoxicity.

-

B7-H7 (HHLA2): The function of B7-H7 is still being elucidated, with evidence suggesting it can have both co-stimulatory and co-inhibitory effects.

Quantitative Analysis of B7-Receptor Interactions

The affinity of the interaction between B7 family members and their receptors is a critical determinant of the functional outcome. Surface Plasmon Resonance (SPR) is a commonly used technique to measure these binding kinetics in real-time. The dissociation constant (Kd) is a key parameter derived from these studies, with a lower Kd value indicating a higher binding affinity.

| Ligand | Receptor | Dissociation Constant (Kd) | Method | Reference |

| B7-1 (CD80) | CD28 | ~4.0 µM | SPR | |

| B7-1 (CD80) | CTLA-4 | ~0.42 µM | SPR | |

| B7-2 (CD86) | CD28 | - | - | - |

| B7-2 (CD86) | CTLA-4 | - | - | - |

| B7-H1 (PD-L1) | PD-1 | ~8.2 µM | SPR | - |

| B7-H2 (ICOS-L) | ICOS | ~722 nM | - | - |

| B7-H3 (CD276) | Putative Receptor(s) | Not well-defined | - | |

| B7-H4 (VTCN1) | Putative Receptor(s) | Not well-defined | - |

Note: The binding affinities can vary depending on the experimental conditions, such as temperature and the specific constructs of the proteins used.

Experimental Protocols for Studying B7 Protein Function

A variety of in vitro assays are employed to characterize the function of B7 proteins. The following sections provide detailed methodologies for three key experimental approaches.

T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to stimulation, which can be modulated by B7 protein interactions. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells and APCs

-

CFSE dye (e.g., CellTrace™ CFSE Cell Proliferation Kit)

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or specific antigen)

-

B7 blocking antibodies or recombinant B7-Ig fusion proteins

-

Flow cytometer

Protocol:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more defined systems, purify T-cells and APCs (e.g., dendritic cells or B-cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

CFSE Staining:

-

Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

-

Wash the cells twice with complete medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Add APCs at an appropriate T-cell:APC ratio (e.g., 10:1).

-

Add the T-cell stimulus (e.g., anti-CD3 antibody at 1 µg/mL).

-

To test the function of a specific B7 protein, add a blocking antibody against that protein or a recombinant B7-Ig fusion protein to the culture. Include appropriate isotype controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) to identify specific T-cell populations.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the T-cell population of interest and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Cytokine Release Assay using ELISA

This assay quantifies the amount of specific cytokines released by T-cells upon activation, which is influenced by B7 co-stimulation. Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific protein of interest.

Materials:

-

Supernatants from T-cell/APC co-cultures (as described in the proliferation assay)

-

Cytokine-specific ELISA kit (e.g., for IL-2, IFN-γ, TNF-α)

-

Microplate reader

Protocol:

-

Sample Collection: After the desired incubation period (typically 24-72 hours), centrifuge the cell culture plates and carefully collect the supernatants. Store at -80°C until use.

-

ELISA Procedure (General Steps):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values on the standard curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is the gold standard for determining the binding affinity (Kd) of B7 proteins to their receptors.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant B7 protein (ligand) and its receptor (analyte)

-

Immobilization buffers (e.g., sodium acetate, pH 4.0-5.5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the purified B7 protein (ligand) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Injection and Binding Measurement:

-

Inject a series of concentrations of the purified receptor protein (analyte) over the ligand-immobilized surface at a constant flow rate.

-

The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

After the association phase, inject running buffer to monitor the dissociation of the analyte from the ligand.

-

-

Data Analysis:

-

The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

-

Conclusion

The B7 protein superfamily represents a critical control point in the adaptive immune response, with the balance between co-stimulatory and co-inhibitory signals determining the outcome of T-cell activation. A thorough understanding of the function and signaling of each B7 family member is paramount for the development of effective immunotherapies for a wide range of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of these important immunomodulatory proteins. As research in this field continues to evolve, a deeper understanding of the less-characterized B7 family members and their receptor interactions will undoubtedly unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the Function and Expression of B7-1 (CD80) and B7-2 (CD86)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functions and expression patterns of the B7-1 (CD80) and B7-2 (CD86) co-stimulatory molecules. These members of the B7 family are critical regulators of T-cell activation and tolerance, playing a pivotal role in the adaptive immune response. Understanding their distinct and overlapping functions is essential for the development of novel immunotherapies for cancer, autoimmune diseases, and infectious diseases.

Core Concepts: B7-1 vs. B7-2

B7-1 and B7-2 are structurally related type I transmembrane proteins expressed on the surface of antigen-presenting cells (APCs).[1] They serve as ligands for two key receptors on T-cells: the co-stimulatory receptor CD28 and the co-inhibitory receptor CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4).[1] The engagement of these molecules provides the crucial "second signal" for T-cell activation, following the initial signal from the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC).

While both B7-1 and B7-2 bind to the same receptors, they exhibit significant differences in their biochemical properties, expression kinetics, and functional outcomes, indicating they are not redundant in their roles.[2] A key structural difference is that B7-1 exists predominantly as a dimer on the cell surface, whereas B7-2 is primarily a monomer.[2] This difference in oligomeric state likely influences their interaction with receptors and subsequent signaling events.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data regarding the binding affinities of B7-1 and B7-2 with their receptors and their differential expression on various immune cell populations.

Table 1: Binding Affinity and Kinetics of Human B7-1 and B7-2 to CD28 and CTLA-4

| Ligand | Receptor | Dissociation Constant (Kd) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Reference(s) |

| B7-1 (CD80) | CD28 | ~4 µM | Not consistently reported | ≥1.6 | |

| CTLA-4 | ~0.42 µM | Not consistently reported | ≥0.43 | ||

| B7-2 (CD86) | CD28 | ~20 µM | Not consistently reported | Not consistently reported | |

| CTLA-4 | ~2.2 µM | Not consistently reported | Not consistently reported |

Note: Kd values can vary between studies due to different experimental conditions and techniques (e.g., Surface Plasmon Resonance). The data presented here reflects values from soluble recombinant proteins at 37°C where available. CTLA-4 generally exhibits a higher affinity for both B7-1 and B7-2 compared to CD28.

Table 2: Expression of B7-1 and B7-2 on Human Antigen-Presenting Cells

| Cell Type | State | B7-1 (CD80) Expression | B7-2 (CD86) Expression | Reference(s) |

| Dendritic Cells | Immature | Low/Negative | Constitutively low to moderate | |

| Mature (Activated) | Upregulated | Strongly upregulated | ||

| B Cells | Resting | Negative | Low | |

| Activated | Upregulated | Strongly upregulated | ||

| Macrophages | Resting | Negative | Low | |

| Activated | Upregulated | Upregulated | ||

| Monocytes | Resting | Negative | Low |

Note: Expression levels are generally characterized by flow cytometry and can be influenced by the specific activation stimulus and time course. B7-2 is often expressed earlier and more constitutively on APCs, while B7-1 expression is more tightly regulated and induced upon activation.

Signaling Pathways and Functional Consequences

The differential binding affinities and expression patterns of B7-1 and B7-2 lead to distinct functional outcomes in T-cell responses.

-

T-Cell Co-stimulation (via CD28): The interaction of B7-1 or B7-2 with CD28 provides a positive co-stimulatory signal, leading to T-cell proliferation, cytokine production (e.g., IL-2), and survival. B7-2, due to its earlier and broader expression, is thought to be crucial for initiating primary T-cell responses.

-

T-Cell Inhibition (via CTLA-4): CTLA-4, which is upregulated on T-cells following activation, has a higher affinity for both B7 ligands than CD28. The engagement of B7-1 or B7-2 with CTLA-4 delivers an inhibitory signal, which dampens T-cell activation and proliferation. This is a critical mechanism for maintaining immune homeostasis and preventing autoimmunity. B7-1's dimeric structure and higher affinity for CTLA-4 may make it a more potent inhibitor of T-cell responses.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of B7-1 and B7-2 function are provided below.

Flow Cytometry for B7-1 and B7-2 Expression on APCs

This protocol outlines the procedure for analyzing the surface expression of B7-1 and B7-2 on APCs, such as dendritic cells, B cells, or macrophages.

Materials:

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% Fetal Bovine Serum and 0.05% sodium azide)

-

Fluorochrome-conjugated monoclonal antibodies specific for:

-

Human or mouse B7-1 (CD80)

-

Human or mouse B7-2 (CD86)

-

Lineage markers for cell type identification (e.g., CD11c for dendritic cells, CD19 for B cells, F4/80 for macrophages)

-

Isotype control antibodies corresponding to the B7 antibodies

-

-

Fc block (anti-CD16/CD32)

-

Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate APCs from tissues (e.g., spleen, lymph nodes, or peripheral blood) or from in vitro cultures. For activation studies, treat cells with a stimulus (e.g., LPS for B cells and dendritic cells) for a specified time course.

-

Cell Staining: a. Adjust cell suspension to 1 x 106 cells per 100 µL in FACS buffer. b. Add Fc block to prevent non-specific antibody binding and incubate for 10-15 minutes on ice. c. Add the cocktail of fluorochrome-conjugated antibodies (B7-1, B7-2, lineage markers, and isotype controls in separate tubes) at pre-titrated optimal concentrations. d. Incubate for 30 minutes on ice in the dark. e. Wash the cells twice with 1-2 mL of FACS buffer by centrifugation (e.g., 300 x g for 5 minutes). f. Resuspend the cell pellet in 200-500 µL of FACS buffer. g. Just before analysis, add a viability dye according to the manufacturer's instructions.

-

Flow Cytometry Analysis: a. Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis. b. Gate on the live, single-cell population of interest based on forward and side scatter properties and the viability dye. c. Further gate on the specific APC population using lineage markers. d. Analyze the expression of B7-1 and B7-2 on the gated population and compare the mean fluorescence intensity (MFI) to the isotype control.

T-Cell Co-stimulation and Proliferation Assay

This assay measures the ability of APCs expressing B7-1 and/or B7-2 to co-stimulate T-cell proliferation in response to a TCR signal.

Materials:

-

Purified CD4+ or CD8+ T-cells

-

Antigen-presenting cells (e.g., dendritic cells, or cell lines transfected with B7-1 or B7-2)

-

T-cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

-

TCR stimulus (e.g., anti-CD3 antibody, or a specific peptide antigen if using TCR-transgenic T-cells)

-

Blocking antibodies against B7-1 and B7-2 (optional, for functional validation)

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

T-Cell Labeling: Label purified T-cells with a proliferation dye according to the manufacturer's protocol. This dye is equally distributed to daughter cells upon division, allowing for the tracking of proliferation by flow cytometry.

-

APC Preparation: Prepare APCs. If using an anti-CD3 stimulus, APCs can be used directly. If using a peptide antigen, pulse the APCs with the peptide for at least 1 hour at 37°C. Mitotically inactivate the APCs (e.g., with mitomycin C or irradiation) to prevent their proliferation from confounding the results.

-

Co-culture Setup: a. In a 96-well plate, add the labeled T-cells (e.g., 1 x 105 cells/well). b. Add the TCR stimulus (e.g., soluble or plate-bound anti-CD3 antibody). c. Add the prepared APCs at varying T-cell to APC ratios (e.g., 1:1, 5:1, 10:1). d. For blocking experiments, pre-incubate the APCs with anti-B7-1 and/or anti-B7-2 antibodies for 30 minutes before adding them to the co-culture.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

Analysis: a. Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) if necessary. b. Analyze the cells by flow cytometry. c. Gate on the T-cell population and assess proliferation by the dilution of the proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.

ELISA for Cytokine Measurement

This protocol is for quantifying the secretion of cytokines (e.g., IL-2, IFN-γ) in the supernatant from T-cell co-stimulation assays.

Materials:

-

Supernatants from T-cell co-stimulation assays

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 10% FBS)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block non-specific binding sites with assay diluent for at least 1 hour at room temperature.

-

Sample and Standard Incubation: a. Wash the plate. b. Add standards (serial dilutions of recombinant cytokine) and samples (supernatants from co-cultures) to the wells. c. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: a. Wash the plate. b. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: a. Wash the plate. b. Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: a. Wash the plate. b. Add the TMB substrate and incubate until a color change is observed (typically 15-30 minutes) in the dark.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Reading the Plate: Read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the samples.

Mandatory Visualizations

References

The Gatekeepers of T-Cell Activation: An In-Depth Technical Guide to B7 Co-stimulatory Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell activation is a cornerstone of the adaptive immune response, requiring a dual-signal process for precise and effective orchestration. The first signal, mediated by the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC), confers specificity. However, this initial signal is insufficient for a robust response and can lead to a state of T-cell anergy or unresponsiveness. The second, or co-stimulatory, signal is primarily delivered by the B7 family of molecules on antigen-presenting cells (APCs) interacting with their cognate receptors on T-cells. This technical guide provides a comprehensive overview of the B7 co-stimulatory and co-inhibitory molecules, their intricate roles in T-cell activation and regulation, the downstream signaling cascades they initiate, and the experimental methodologies employed to investigate these critical interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting these pathways.

Introduction to the Two-Signal Model of T-Cell Activation

The activation of naive T-cells is a tightly regulated process that prevents spurious immune responses against self-antigens while ensuring a potent defense against pathogens. The two-signal model, a fundamental concept in immunology, dictates that full T-cell activation, proliferation, and differentiation into effector cells require two distinct signals delivered by an APC.[1]

-

Signal 1 (Antigen-Specific): This is the initial and specific signal, where the TCR on the T-cell surface engages with a peptide-MHC complex on an APC.[1][2]

-

Signal 2 (Co-stimulation): This second, antigen-non-specific signal is delivered by the interaction of co-stimulatory molecules on the APC with their receptors on the T-cell. The B7 family of ligands and their corresponding CD28 family of receptors are the most prominent players in this process.[1][2]

The integration of these two signals leads to cytokine production, clonal expansion, and the differentiation of T-cells into effector and memory populations. Conversely, the absence of co-stimulation during TCR engagement can result in T-cell anergy, a state of functional unresponsiveness. Furthermore, a parallel set of co-inhibitory signals, also involving B7 family members, acts as a crucial checkpoint to terminate the immune response and maintain self-tolerance.

The B7 Superfamily: Ligands and Receptors

The B7 superfamily is a group of transmembrane proteins belonging to the immunoglobulin (Ig) superfamily, primarily expressed on APCs and some other cell types. These molecules are the ligands for the CD28 family of receptors on T-cells. The interactions between B7 ligands and their receptors can be either co-stimulatory, promoting T-cell activation, or co-inhibitory, attenuating the T-cell response.

Key B7 Family Ligands and Their Receptors

The B7 family includes several well-characterized members, each with distinct expression patterns and functions:

| B7 Family Ligand | Alternative Names | Primary Receptor(s) | Primary Function |

| B7-1 | CD80, BB1 | CD28, CTLA-4, PD-L1 | Co-stimulation / Co-inhibition |

| B7-2 | CD86, B70 | CD28, CTLA-4 | Co-stimulation / Co-inhibition |

| ICOS-L | B7-H2, B7RP-1, CD275 | ICOS | Co-stimulation |

| PD-L1 | B7-H1, CD274 | PD-1, B7-1 | Co-inhibition |

| PD-L2 | B7-DC, CD273 | PD-1 | Co-inhibition |

| B7-H3 | CD276 | Unknown | Co-inhibition (predominantly) |

| B7-H4 | VTCN1, B7x, B7S1 | Unknown | Co-inhibition |

Co-stimulatory Signaling: The CD28 and ICOS Pathways

Co-stimulatory signals are essential for lowering the threshold for T-cell activation, promoting cell survival, and driving proliferation and differentiation.

B7-1 (CD80) and B7-2 (CD86): The Archetypal Co-stimulators

B7-1 and B7-2 are the most well-studied co-stimulatory ligands, both of which bind to the T-cell receptor CD28 to deliver a positive signal. While often considered to have redundant functions, they exhibit differences in expression kinetics and binding affinities for their receptors, suggesting distinct roles in initiating and sustaining the immune response. B7-2 (CD86) is constitutively expressed at low levels on professional APCs like dendritic cells (DCs) and is rapidly upregulated upon activation, suggesting a key role in initiating the primary T-cell response. B7-1 (CD80) expression is induced later, potentially contributing to the maintenance of the T-cell response.

Upon engagement by B7-1 or B7-2, the cytoplasmic tail of CD28 becomes phosphorylated, initiating a cascade of downstream signaling events. A key event is the recruitment and activation of Phosphoinositide 3-kinase (PI3K).

ICOS-L (B7-H2): A Key Player in T-Cell Differentiation

Inducible T-cell co-stimulator ligand (ICOS-L) is constitutively expressed on APCs and can be induced on other cell types. It binds exclusively to ICOS on activated T-cells. The ICOS/ICOS-L pathway is crucial for the differentiation of T follicular helper (Tfh) cells, which are essential for germinal center formation and the generation of high-affinity antibodies.

Similar to CD28, ICOS signaling is heavily dependent on the activation of PI3K. The cytoplasmic tail of ICOS contains a YMFM motif that, upon phosphorylation, recruits the p85 subunit of PI3K. This leads to potent activation of the PI3K-Akt pathway, which is critical for the expression of cytokines like IL-4 and IL-21.

Co-inhibitory Signaling: The Brakes of the Immune System

Co-inhibitory signals are vital for maintaining self-tolerance and for contracting the immune response after an antigen has been cleared, thereby preventing excessive inflammation and tissue damage.

CTLA-4: The High-Affinity Competitor

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a homolog of CD28 and also binds to B7-1 and B7-2. However, CTLA-4 binds these ligands with a much higher affinity than CD28. CTLA-4 is upregulated on T-cells following activation and functions to outcompete CD28 for B7 binding, thus delivering an inhibitory signal that dampens T-cell activation.

CTLA-4 can inhibit T-cell responses through several mechanisms. One is by simply sequestering B7 molecules away from CD28. Additionally, its cytoplasmic tail can recruit phosphatases like SHP2 (Src homology region 2 domain-containing phosphatase-2) and PP2A (protein phosphatase 2A), which can dephosphorylate key signaling molecules in the TCR and CD28 pathways.

References

The B7 Family of Ligands and Their Receptors: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the B7 family of ligands and their cognate receptors, critical regulators of the adaptive immune response. This document details their molecular interactions, signaling pathways, and the experimental methodologies used to study them, offering a valuable resource for researchers and professionals in immunology and drug development.

Core Concepts: A Balance of Co-stimulation and Co-inhibition

T-cell activation and function are not solely dictated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC). A second, co-stimulatory or co-inhibitory signal, is required to fine-tune the immune response. This crucial signaling is primarily mediated by the B7 family of ligands, expressed on antigen-presenting cells (APCs) and other cell types, and their receptors, predominantly from the CD28 family, expressed on T-cells. The balance between these activating and inhibitory signals determines the fate of the T-cell response, from robust activation and proliferation to anergy or apoptosis.[1][2][3][4][5]

B7 Family Ligands and Their Receptors: A Detailed Overview

The B7 family comprises a growing number of type I transmembrane proteins characterized by extracellular immunoglobulin-like domains. These ligands bind to receptors on lymphocytes, delivering signals that are critical for both the initiation and termination of immune responses. The primary B7 family ligands and their receptors are summarized below.

| B7 Family Ligand | Alternative Names | Receptor(s) | Primary Function |

| B7-1 | CD80 | CD28, CTLA-4, PD-L1 | Co-stimulation / Co-inhibition |

| B7-2 | CD86 | CD28, CTLA-4 | Co-stimulation / Co-inhibition |

| ICOS-L | B7-H2, CD275 | ICOS | Co-stimulation |

| PD-L1 | B7-H1, CD274 | PD-1, B7-1 (CD80) | Co-inhibition |

| PD-L2 | B7-DC, CD273 | PD-1 | Co-inhibition |

| B7-H3 | CD276 | TLT-2 (mouse), other putative receptors | Co-stimulation / Co-inhibition |

| B7-H4 | VTCN1, B7x, B7S1 | Putative receptor on activated T-cells | Co-inhibition |

| VISTA | B7-H5, PD-1H | VSIG-3, PSGL-1 | Co-inhibition |

| B7-H6 | NCR3LG1 | NKp30 | Activation of NK cells |

| B7-H7 | HHLA2 | KIR3DL3, TMIGD2 | Co-inhibition / Co-stimulation |

Quantitative Analysis of B7 Ligand-Receptor Interactions

The affinity of the interaction between B7 ligands and their receptors is a key determinant of the resulting immunological outcome. For instance, the higher affinity of CTLA-4 for B7-1 and B7-2 compared to CD28 is crucial for its dominant inhibitory function. The following table summarizes the reported dissociation constants (Kd) for several key B7 family interactions.

| Ligand | Receptor | Reported Kd (nM) | Experimental Method |

| B7-1 (CD80) | CD28 | 4000 | Surface Plasmon Resonance (SPR) |

| B7-1 (CD80) | CTLA-4 | 420 | Surface Plasmon Resonance (SPR) |

| B7-1 (CD80) | CTLA-4 | 251.1 | Surface Plasmon Resonance (SPR) |

| ICOS-L | ICOS | 722 (monovalent) | Biolayer Interferometry (BLI) |

| PD-L1 | PD-1 | ~3000-fold lower affinity than a high-affinity variant | Phage Display & Directed Molecular Evolution |

| PD-L2 | PD-1 | 500 | Biolayer Interferometry (BLI) |

| VISTA | VSIG-3 | 3.4 | ELISA-based binding assay |

| B7-H3 | N/A (mAb) | 0.168 (scFv) | Not specified |

| B7-H4 | Receptor not definitively identified | N/A | N/A |

| B7-H6 | NKp30 | N/A | N/A |

| B7-H7 (HHLA2) | KIR3DL3 | N/A | N/A |

Note: Kd values can vary depending on the experimental conditions, such as temperature, pH, and the specific constructs of the proteins used.

Signaling Pathways of the B7 Family

The engagement of B7 family ligands with their receptors initiates complex intracellular signaling cascades that ultimately shape the T-cell response. These pathways can either amplify or dampen the signals emanating from the T-cell receptor.

Co-stimulatory Signaling Pathways

CD28 Signaling: Upon binding to B7-1 or B7-2, CD28 activates the phosphoinositide 3-kinase (PI3K) pathway, leading to the production of PIP3. This recruits key downstream kinases such as PDK1 and Akt, promoting T-cell survival, proliferation, and the production of cytokines like IL-2. CD28 signaling also activates other pathways involving Lck, Grb2, and Vav1, leading to the activation of transcription factors like NF-κB, AP-1, and NFAT.

ICOS Signaling: The interaction of ICOS with ICOS-L also potently activates the PI3K pathway, leading to robust Akt activation. This signaling is crucial for T follicular helper (Tfh) cell differentiation and function, as well as for the production of various cytokines, although it is a less potent inducer of IL-2 compared to CD28.

Co-inhibitory Signaling Pathways

CTLA-4 Signaling: CTLA-4 outcompetes CD28 for binding to B7-1 and B7-2 due to its higher affinity. Upon engagement, CTLA-4 recruits phosphatases such as SHP2 (PTPN11) and PP2A, which dephosphorylate key signaling molecules in the TCR and CD28 pathways, thereby attenuating T-cell activation. CTLA-4 can also physically remove B7 ligands from the surface of APCs through a process called trans-endocytosis.

References

- 1. B7-H6/NKp30 interaction: a mechanism of alerting NK cells against tumors. – CIML [ciml.univ-mrs.fr]

- 2. mdpi.com [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

The B7 Superfamily: A Comprehensive Guide to Structure, Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B7 superfamily consists of a group of structurally related, cell-surface protein ligands that are critical regulators of the adaptive immune response.[1] These molecules, expressed on antigen-presenting cells (APCs) and other cell types, bind to receptors of the CD28 family on lymphocytes.[1] This interaction provides a crucial second signal, known as co-stimulation or co-inhibition, which modulates the initial signal delivered by the T-cell receptor (TCR) or B-cell receptor (BCR).[1] The balance between these activating and inhibitory signals determines the nature and magnitude of the immune response, making the B7 superfamily a pivotal checkpoint in immunity and a prime target for therapeutic intervention in cancer, autoimmunity, and inflammatory diseases.[1]

Members of the B7 family are type I transmembrane proteins belonging to the immunoglobulin (Ig) superfamily, characterized by extracellular Ig-like domains.[1] While they share 20-40% amino acid identity, their expression patterns and receptor interactions are distinct, leading to diverse functional outcomes. This guide provides an in-depth overview of the core members of the B7 superfamily, their structure, function, signaling pathways, and the experimental methodologies used to study them.

Core Members of the B7 Superfamily

The B7 family includes both well-established and newly discovered members, each with unique roles in immune regulation. The primary members include B7-1 (CD80), B7-2 (CD86), PD-L1 (B7-H1), PD-L2 (B7-DC), ICOS-L (B7-H2), B7-H3, B7-H4 (VISTA), B7-H5, B7-H6, and HHLA2 (B7-H7).

The "Classical" B7s: B7-1 (CD80) & B7-2 (CD86)

B7-1 and B7-2 are the most well-characterized members, primarily known for their co-stimulatory roles.

-

Structure: Both are type I transmembrane glycoproteins with an extracellular region containing one IgV-like and one IgC-like domain.

-

Expression: B7-1 is expressed on activated B cells, T cells, and macrophages. B7-2 is constitutively expressed on various APCs, including dendritic cells and B cells, and its expression is upregulated upon activation.

-

Receptors and Function: B7-1 and B7-2 bind to two key receptors on T cells:

-

CD28: This interaction delivers a potent co-stimulatory signal, promoting T cell proliferation, cytokine production, and survival.

-

CTLA-4 (CD152): This interaction provides a co-inhibitory signal, attenuating T cell responses. CTLA-4 has a higher affinity for B7-1 and B7-2 than CD28, playing a crucial role in establishing peripheral tolerance.

-

The binding of B7-1 or B7-2 to CD28 initiates a signaling cascade involving the recruitment of PI3K and Grb2, leading to the activation of Akt and MAPK pathways. This promotes T cell activation and survival. Conversely, engagement of CTLA-4 recruits phosphatases like SHP2, which dephosphorylate key signaling molecules in the TCR and CD28 pathways, dampening the T cell response.

The PD-1 Ligands: PD-L1 (B7-H1) & PD-L2 (B7-DC)

Programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2) are central to a major immune checkpoint pathway.

-

Structure: Both are type I transmembrane proteins.

-

Expression: PD-L1 is widely expressed on hematopoietic and non-hematopoietic cells, including various cancer cells, and is induced by inflammatory cytokines like IFN-γ. PD-L2 expression is more restricted, found mainly on APCs like dendritic cells and macrophages.

-

Receptors and Function: Both PD-L1 and PD-L2 bind to the PD-1 (CD279) receptor on activated T cells, B cells, and myeloid cells. This interaction is predominantly inhibitory, leading to T cell exhaustion and apoptosis, thereby suppressing anti-tumor immunity. PD-L1 can also interact with B7-1 (CD80), which delivers an inhibitory signal to T cells.

Upon ligand binding, PD-1 recruits the phosphatase SHP2 to its cytoplasmic tail. SHP2 dephosphorylates and inactivates proximal TCR signaling molecules, such as ZAP70 and PI3K, effectively shutting down T cell activation.

ICOS Ligand (B7-H2)

-

Structure: A type I transmembrane protein sharing 20-30% amino acid identity with other B7 members.

-

Expression: Constitutively expressed on B cells and dendritic cells, and can be induced on non-hematopoietic cells by inflammatory signals.

-

Receptors and Function: B7-H2 binds to the Inducible T-cell COStimulator (ICOS) on activated T cells. This interaction provides a co-stimulatory signal that is crucial for T cell proliferation, cytokine production, and the development of T follicular helper cells. In humans, B7-H2 has also been shown to bind to CD28 and CTLA-4.

B7-H3 (CD276)

-

Structure: A type I transmembrane protein that exists in two isoforms in humans, with either two or four extracellular Ig-like domains.

-

Expression: While having limited expression in normal tissues, B7-H3 is widely overexpressed in a variety of solid tumors.

-

Receptors and Function: The receptor for B7-H3 remains unidentified. Its function is complex and appears to be context-dependent, with reports suggesting both co-stimulatory and co-inhibitory roles. In the tumor microenvironment, B7-H3 is predominantly associated with immune inhibition and promoting tumor progression through non-immunological functions like migration and invasion.

B7-H4 (VISTA)

-

Structure: A type I transmembrane protein with homology to other B7 family members.

-

Expression: Protein expression is generally limited but can be induced on APCs. It is also expressed on various cancer cells.

-

Receptors and Function: The receptor for B7-H4 is not yet fully characterized. It is considered a negative regulator of T cell responses.

B7-H5 (VISTA)

-

Structure: VISTA (V-domain Ig Suppressor of T cell Activation) is a type I transmembrane protein with a single IgV domain, showing homology to PD-L1.

-

Expression: Unlike other B7 members, VISTA's expression is primarily restricted to the hematopoietic compartment, with high levels on myeloid cells and lower levels on T cells.

-

Receptors and Function: VISTA can function as both a ligand and a receptor, delivering inhibitory signals. It suppresses T cell proliferation and cytokine production, acting as a negative checkpoint regulator.

B7-H6

-

Structure: A member of the B7 family.

-

Expression: Uniquely, B7-H6 is generally absent from normal tissues but is expressed on the surface of various tumor cells.

-

Receptors and Function: B7-H6 is a ligand for the activating receptor NKp30 on Natural Killer (NK) cells. This interaction triggers NK cell-mediated cytotoxicity and cytokine secretion, promoting anti-tumor immunity. Thus, B7-H6 represents a tumor-specific "stress" ligand that alerts the innate immune system.

The expression of B7-H6 by a tumor cell serves as a "find-me" signal for the innate immune system, leading to its elimination by NK cells.

HHLA2 (B7-H7)

-

Structure: A newly discovered B7 family member with three extracellular Ig-like domains.

-

Expression: HHLA2 shows limited expression in normal tissues but is aberrantly expressed in a wide range of solid tumors.

-

Receptors and Function: HHLA2 has a dual function depending on its receptor.

-

TMIGD2 (CD28H): Interaction with TMIGD2, mainly on naive T cells, provides a co-stimulatory signal.

-

KIR3DL3: Interaction with KIR3DL3, expressed on activated T cells, results in a co-inhibitory effect, promoting T cell exhaustion.

-

Quantitative Data Summary

The binding affinities (Kd) between B7 ligands and their receptors are crucial for understanding the hierarchy and potency of these interactions. Expression levels on different cell types dictate their physiological roles.

Table 1: Binding Affinities of B7 Superfamily Members

| Ligand | Receptor | Binding Affinity (Kd) | Notes |

|---|---|---|---|

| B7-1 (CD80) | CD28 | ~4 µM | - |

| CTLA-4 | ~0.4 µM | Higher affinity than CD28 | |

| B7-2 (CD86) | CD28 | ~20 µM | Lower affinity than B7-1 |

| CTLA-4 | ~2.5 µM | Higher affinity than CD28 | |

| PD-L1 (B7-H1) | PD-1 | ~8.2 µM | - |

| PD-L2 (B7-DC) | PD-1 | ~2.5 µM | Higher affinity than PD-L1 |

| ICOS-L (B7-H2) | ICOS | ~30-40 nM | High affinity interaction |

Note: Kd values can vary depending on the experimental method (e.g., SPR) and conditions. Data is compiled from multiple biophysical studies.

Table 2: Expression Patterns of Key B7 Superfamily Members

| Molecule | Primary Cell Types | Expression Profile |

|---|---|---|

| B7-1 (CD80) | Activated APCs (DCs, Macrophages), B cells | Inducible |

| B7-2 (CD86) | APCs, B cells | Constitutive and Inducible |

| PD-L1 (B7-H1) | Hematopoietic & Non-hematopoietic cells, Tumor cells | Constitutive and Inducible (esp. by IFN-γ) |

| PD-L2 (B7-DC) | DCs, Macrophages | Primarily Inducible |

| ICOS-L (B7-H2) | B cells, DCs, Monocytes | Constitutive and Inducible |

| B7-H3 | Tumor cells, some normal tissues | Low on normal, high on tumors |

| VISTA (B7-H5) | Myeloid cells, T cells | Constitutive in hematopoietic compartment |

| B7-H6 | Tumor cells | Tumor-specific, absent in normal tissues |

| HHLA2 (B7-H7) | Tumor cells, some normal epithelia | Limited on normal, high on tumors |

Key Experimental Protocols

Characterizing the function of B7 superfamily members involves a range of immunological and biophysical assays.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of T cells in response to co-stimulation provided by B7 ligands. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that labels cells and is halved with each cell division, allowing for quantification of proliferation by flow cytometry.

Methodology:

-

Isolate T-cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).

-

CFSE Labeling: Resuspend purified T cells at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 0.5-5 µM. Incubate for 10-20 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete media (containing fetal calf serum). Wash cells twice.

-

Co-culture Setup: Plate the CFSE-labeled T cells. Add stimulators:

-

Signal 1: Anti-CD3 antibody (to engage the TCR).

-

Signal 2: Co-stimulatory signal, which can be provided by:

-

APCs known to express the B7 ligand of interest.

-

Artificial APCs (e.g., beads) coated with anti-CD3 and the specific B7 ligand-Fc fusion protein.

-

Plate-bound antibodies against CD28 as a positive control.

-

-

-

Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

-

Flow Cytometry Analysis: Harvest cells, stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye. Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative data on association (ka), dissociation (kd), and affinity (Kd) constants.

Methodology:

-

Chip Preparation: Covalently immobilize one binding partner (e.g., the receptor-Fc fusion protein, the "ligand" in SPR terms) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: Inject the other binding partner (e.g., the purified B7 family member, the "analyte") in a series of increasing concentrations across the sensor surface.

-

Data Acquisition: A sensorgram is generated, plotting the change in refractive index (measured in Response Units, RU) over time. This includes an association phase (analyte binding) and a dissociation phase (buffer flow).

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the chip surface, preparing it for the next injection.

-

Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).

Therapeutic Implications

The central role of the B7 superfamily in immune regulation makes its members highly attractive targets for immunotherapy.

-

Checkpoint Blockade (Inhibition of Inhibitors): Monoclonal antibodies that block the interaction between PD-1 and PD-L1 (e.g., Nivolumab, Pembrolizumab, Atezolizumab) have revolutionized cancer treatment. By releasing the "brakes" on the immune system, these agents restore the ability of T cells to recognize and eliminate tumor cells. Similarly, anti-CTLA-4 antibodies (e.g., Ipilimumab) block inhibitory signaling, promoting a more robust anti-tumor response.

-

Agonistic Antibodies (Stimulation of Stimulators): Targeting co-stimulatory pathways, such as ICOS/ICOS-L, with agonist antibodies is an area of active research to enhance T cell activity against tumors.

-

Targeting Novel Members: The tumor-specific expression of molecules like B7-H3 and B7-H6 makes them ideal targets for novel therapeutic strategies, including antibody-drug conjugates (ADCs) and CAR-T cell therapies, which can directly target and kill cancer cells with minimal off-target effects.

Conclusion

The B7 superfamily is a complex and expanding group of immunomodulatory molecules that are essential for orchestrating the delicate balance between immune activation and tolerance. From the classical co-stimulation of B7-1/B7-2 to the potent inhibitory checkpoints of PD-L1 and the tumor-specific NK cell activation by B7-H6, these proteins offer a diverse array of mechanisms for controlling immune responses. A thorough understanding of their structure, function, and signaling pathways is paramount for researchers and drug developers aiming to harness the power of the immune system to combat a wide range of human diseases. The continued exploration of this superfamily promises to unveil new therapeutic targets and strategies for the next generation of immunotherapies.

References

Introduction: The B7 Family and Immune Regulation

An In-Depth Technical Guide to B7-H4 as a Negative Regulator of T-Cell Immunity

For Researchers, Scientists, and Drug Development Professionals

The adaptive immune response is a tightly controlled process, balancing potent activation against pathogens and malignant cells with the prevention of autoimmunity. This regulation is largely orchestrated by a series of co-stimulatory and co-inhibitory signals delivered to T-cells. The B7 family of transmembrane proteins, expressed on antigen-presenting cells (APCs) and other cell types, are critical purveyors of these signals. While initial T-cell activation is driven by the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC), the subsequent response is modulated by B7 family ligands binding to their cognate receptors on T-cells.[1]

B7-H4, also known as V-set domain-containing T-cell activation inhibitor 1 (VTCN1), is a key co-inhibitory member of this family.[2][3] Unlike activating ligands such as B7-1 (CD80) and B7-2 (CD86), B7-H4 delivers a negative signal to T-cells, effectively acting as a brake on the immune response.[1][4] While its mRNA is found in numerous peripheral tissues, B7-H4 protein expression is normally limited, suggesting tight regulation. However, its overexpression is a common feature in a wide array of solid tumors, where it plays a significant role in helping cancer cells evade immune surveillance. This restricted expression in healthy tissue combined with high prevalence in tumors makes B7-H4 an exceptionally promising target for novel cancer immunotherapies.

This guide provides a comprehensive technical overview of B7-H4, detailing its mechanism of action, the experimental evidence supporting its role as a negative regulator, its significance in oncology, and the therapeutic strategies being developed to target it.

Molecular Profile and Expression of B7-H4

B7-H4 is a type I transmembrane glycoprotein encoded by the VTCN1 gene. Its extracellular domain contains two immunoglobulin-like domains (IgV and IgC), characteristic of the B7 family. Although B7-H4 mRNA transcripts are detectable in a variety of healthy human tissues, including the liver, kidney, ovaries, and lungs, the protein is sparsely expressed on the surface of healthy cells. Its expression can be induced on hematopoietic cells.

In stark contrast, B7-H4 is frequently overexpressed in the tumor microenvironment (TME). It is found on the surface of tumor cells themselves and on tumor-associated macrophages (TAMs) in numerous cancers, including ovarian, breast, renal, lung, and endometrial cancers. This overexpression is often correlated with advanced disease stage, increased tumor size, and diminished patient survival, establishing B7-H4 as a negative prognostic indicator.

The Mechanism of B7-H4-Mediated T-Cell Inhibition

B7-H4 exerts its immunosuppressive effects by interacting with a putative receptor on activated T-cells. Although this receptor remains to be definitively identified, its expression is known to be upregulated on T-cells following activation. The binding of B7-H4 to this receptor initiates an inhibitory signaling cascade within the T-cell.

Intracellular Signaling Pathway

The negative signal delivered by B7-H4 ligation profoundly disrupts the TCR/CD28 signaling pathway. Key downstream effects include:

-

Inhibition of MAP Kinases : Treatment of T-cells with a B7-H4 immunoglobulin fusion protein (B7-H4.Ig) inhibits the phosphorylation and activation of key Mitogen-Activated Protein (MAP) kinases, including ERK, p38, and JNK.

-

Suppression of the AKT Pathway : B7-H4 signaling also impairs the phosphorylation and kinase activity of AKT, a critical node for T-cell survival and proliferation.

-

Unaffected Proximal Kinases : Notably, the activity of the most proximal TCR signaling kinases, LCK and ZAP70, is not affected by B7-H4 engagement. This indicates that B7-H4 intercepts the signaling cascade at a point downstream of the initial TCR trigger.

This targeted disruption of critical signaling pathways culminates in the functional inhibition of the T-cell.

Functional Consequences for T-Cells

The biochemical inhibition translates into profound functional deficits for T-cells:

-

Inhibition of Proliferation : B7-H4 ligation strongly suppresses the proliferation of both CD4+ and CD8+ T-cells.

-

Cell Cycle Arrest : The molecule halts T-cell division by arresting cells in the G0/G1 phase of the cell cycle.

-

Reduced Cytokine Secretion : The production of crucial effector cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is significantly curtailed.

-

Impaired Cytotoxicity : The development of cytotoxic T-lymphocyte (CTL) activity is diminished, reducing their ability to kill target cells.

Collectively, these effects create an immunosuppressive state, allowing tumors that express B7-H4 to evade T-cell-mediated destruction.

Key Experimental Evidence and Protocols

The inhibitory function of B7-H4 has been validated through numerous in vitro and in vivo experiments. This section details the protocols for several foundational assays and presents a summary of key quantitative findings.

Experimental Protocols

4.1.1 T-Cell Proliferation Assay (CFSE Staining)

This assay measures the extent of T-cell division in response to stimulation in the presence or absence of B7-H4.

-

Objective : To quantify T-cell proliferation by measuring the dilution of a fluorescent dye (CFSE) as cells divide.

-

Protocol :

-

Cell Isolation : Isolate CD4+ or CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) or murine splenocytes using magnetic-activated cell sorting (MACS).

-

CFSE Labeling : Resuspend isolated T-cells at 1x10^7 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

-

Quenching : Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI + 10% FBS) and incubate on ice for 5 minutes.

-

Co-culture Setup : Plate CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (for stimulation). Add soluble anti-CD28 antibody.

-

Experimental Conditions : Add experimental agents to the wells. This includes a control group (e.g., Control-Ig fusion protein) and a test group (B7-H4.Ig fusion protein). For knockdown experiments, co-culture T-cells with tumor cells transfected with either control siRNA or B7-H4-specific siRNA.

-

Incubation : Culture the cells for 3-5 days at 37°C, 5% CO2.

-

Flow Cytometry : Harvest cells and analyze on a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

-

4.1.2 B7-H4 Gene Silencing using shRNA

This method is used to specifically reduce B7-H4 expression in a target cell line to study the functional consequences.

-

Objective : To knock down VTCN1 gene expression and evaluate the effect on T-cell responses.

-

Protocol :

-

Plasmid Transfection : Transfect a cancer cell line (e.g., A549 non-small-cell lung cancer cells) with a plasmid expressing a short hairpin RNA (shRNA) specific to VTCN1 mRNA. Use a non-targeting shRNA plasmid as a control.

-

Selection : Select for successfully transfected cells using an appropriate antibiotic resistance marker included in the plasmid.

-

Verification of Knockdown : After selection, confirm the reduction of B7-H4 expression via:

-

RT-PCR : To measure the decrease in VTCN1 mRNA levels.

-

Western Blot : To measure the decrease in B7-H4 protein levels.

-

-

Functional Assay : Use the B7-H4 knockdown and control cells in a co-culture assay with T-cells (e.g., Jurkat cell line) to assess changes in T-cell proliferation, apoptosis, or cytokine production.

-

4.1.3 In Vivo Tumor Model

Animal models are crucial for evaluating the role of B7-H4 in a physiological context and for testing anti-B7-H4 therapies.

-

Objective : To assess the effect of B7-H4 expression on tumor growth and T-cell infiltration in vivo.

-

Protocol :

-

Cell Line Preparation : Use a syngeneic mouse tumor cell line (e.g., EG7 or GL261). Create a stable cell line that overexpresses B7-H4 and a control cell line with an empty vector.

-

Tumor Implantation : Inject a set number of tumor cells (e.g., 1x10^6) subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).

-

Treatment (Optional) : For therapy studies, administer treatments such as anti-B7-H4 blocking antibodies or control IgG to cohorts of mice once tumors are established.

-

Monitoring : Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis : At the end of the study, sacrifice the mice and harvest tumors.

-

Immunophenotyping : Analyze the harvested tumors for immune cell infiltration. Digest the tumor into a single-cell suspension and use flow cytometry to quantify the number and activation state of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells.

-

Summary of Quantitative Data

The following tables summarize key quantitative findings from various studies on B7-H4, demonstrating its inhibitory function and clinical relevance.

Table 1: In Vitro Inhibition of T-Cell Function

| Experiment | Cell Type | Observation | Reference |

| B7-H4.Ig on T-Cell Proliferation | Pre-activated mouse T-cells | ~58% reduction in proliferation of CD4+ and CD8+ T-cells. | |

| B7-H4 Silencing in Co-culture | A549 (NSCLC) + Jurkat cells | B7-H4 knockdown led to enhanced Jurkat proliferation, decreased apoptosis, and increased IL-2/IFN-γ. | |

| B7-H4 Silencing in Activated HSCs | Mouse Hepatic Stellate Cells | Silencing B7-H4 restored the ability of co-cultured T-cells to proliferate and produce IFN-γ. | |

| B7-H4.Ig on Cytokine Production | Human T-cells | B7-H4.Ig treatment reduces IFN-γ secretion. |

Table 2: B7-H4 Expression and Clinical Correlation in Cancer

| Cancer Type | Cohort Size | Key Finding | Reference |

| High-Grade Serous Ovarian Cancer | n = 12 | B7-H4 protein was present in 92% of tumors at diagnosis. | |

| Breast Invasive Ductal Carcinoma | n = 30 | B7-H4 was highly expressed in 86.7% of cases; its surface expression was inversely correlated with CD8 T-cell infiltration. | |

| Ovarian Cancer | n = 107 | Higher B7-H4 on TAMs correlated with increased regulatory T-cells (Tregs) and shorter life expectancy. | |

| Various Solid Tumors | Multiple | B7-H4 overexpression is a negative prognostic indicator. |

Table 3: Clinical Trial Data for B7-H4-Targeted Therapies

| Agent / Trial (NCT) | Cancer Type(s) | Dose / Cohort | Efficacy Results | Reference |

| HS-20089 (ADC) (NCT05263479) | Triple-Negative Breast (TNBC) | n = 28 (any dose) | Objective Response Rate (ORR): 28.6%; Disease Control Rate (DCR): 75.0%. | |

| HS-20089 (ADC) (NCT05263479) | Ovarian Cancer | n = 3 (any dose) | ORR: 66.7%; DCR: 100.0%. | |

| Emiltatug ledadotin (XMT-1660) (ADC) | Adenoid Cystic Carcinoma (ACC-I) | Phase 1 data | ORR: 55.6% in ACC-I patients, the highest ever reported for any drug in this subtype. |

Therapeutic Targeting of B7-H4

Given its tumor-restricted expression and potent immunosuppressive function, B7-H4 is an ideal candidate for targeted cancer therapy. Several strategies are currently in preclinical and clinical development.

-

Blocking Antibodies : Monoclonal antibodies can physically block the interaction between B7-H4 on tumor cells and its receptor on T-cells. This "cuts the brakes" on the T-cell, restoring its ability to recognize and attack the cancer cell.

-

Antibody-Drug Conjugates (ADCs) : This is currently the most clinically advanced approach. ADCs consist of a monoclonal antibody targeting B7-H4 linked to a potent cytotoxic payload. The antibody selectively delivers the toxin to B7-H4-expressing tumor cells, leading to their direct destruction with minimal damage to healthy tissue. Clinical trials for agents like HS-20089 and Emiltatug ledadotin have shown promising early efficacy.

-

Other Modalities : Other strategies being explored include bispecific antibodies (BiTEs) that engage both B7-H4 on tumor cells and CD3 on T-cells to force an immune synapse, and Chimeric Antigen Receptor (CAR) T-cell therapies directed against B7-H4.

Conclusion and Future Perspectives

B7-H4 has been firmly established as a potent negative regulator of T-cell immunity and a key driver of immune evasion in cancer. Its restricted expression pattern makes it an attractive, high-priority target for immunotherapy. While the receptor for B7-H4 remains elusive—a critical knowledge gap—the development of B7-H4-directed therapies, particularly ADCs, is rapidly advancing and has already produced encouraging clinical results.

Future research will need to focus on identifying the B7-H4 receptor to fully elucidate its signaling mechanism. Furthermore, identifying predictive biomarkers to select patients most likely to respond to anti-B7-H4 therapies and exploring rational combination strategies, such as pairing B7-H4 ADCs with other checkpoint inhibitors like anti-PD-1, will be crucial for translating the promise of this target into meaningful clinical benefits for patients with a wide range of solid tumors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Evolutionary History of the B7 Gene Family

Introduction

The B7 family of transmembrane proteins is a critical component of the immune system, playing a central role in the regulation of T-cell responses. These molecules, belonging to the immunoglobulin superfamily (IgSF), provide the necessary second signal for T-cell activation, differentiation, and tolerance, following the initial antigen-specific signal from the T-cell receptor (TCR). The family includes both co-stimulatory and co-inhibitory ligands, and the balance of these signals is crucial for a healthy immune response and for preventing autoimmunity.[1] The therapeutic manipulation of these pathways has revolutionized the treatment of cancer and autoimmune diseases. This guide provides a comprehensive overview of the evolutionary history of the B7 gene family, details key experimental methodologies used in its study, and illustrates the core signaling pathways.

Evolutionary History and Diversification

The B7 gene family is ancient, with its origins traceable to early jawed vertebrates. Its evolution is characterized by gene duplication events, diversification, and in some cases, co-evolution with its receptor families.

Structural Origins

Most members of the B7 family are type I transmembrane proteins characterized by an extracellular region containing at least one variable (IgV) and one constant (IgC) immunoglobulin-like domain.[1] The IgV domain is typically responsible for receptor binding. Phylogenetic analyses suggest that the V domains of B7 family members are related to those of tapasin (TAPBP) and the poliovirus receptor (PVR), indicating a shared ancestry.[2] Furthermore, there is evidence suggesting that a precursor of the B7 gene was originally part of the proto-Major Histocompatibility Complex (MHC), a fundamental component of the adaptive immune system.[2][3] This is supported by the linkage of a B7 homolog to beta-2 microglobulin (B2M) in Xenopus, as B2M is linked to the MHC in sharks, representing a presumed ancestral state.

Diversification Across Species

The B7 family has undergone significant diversification throughout vertebrate evolution. While mammals have a well-characterized set of B7 family members, orthologs have been identified in birds, amphibians, and fish. For instance, systematic genomic surveys in teleost fish have identified orthologs for B7, B7-H1/PD-L1, B7-H3, and B7-H4. However, clear orthologs for B7-H2 (ICOS-L) are absent in bony fish. This suggests that gene duplication and loss have shaped the B7 repertoire to refine T-cell activation during vertebrate evolution.

A notable example of species-specific expansion is seen with B7H6. While humans and rats have a single B7H6 gene, a large cluster of B7H6 genes has been found in the Xenopus genome. This expansion is correlated with an increase in the number of genes for its receptor, NKp30, suggesting a co-evolutionary relationship between the ligand and its receptor across species from sharks to mammals.

The Human B7 Gene Family